1-(5-Iodopyrimidin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C9H12IN3O and a molecular weight of 305.12 . This compound features a piperidine ring substituted with a hydroxyl group at the third position and an iodopyrimidine moiety at the first position. It is a member of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The iodopyrimidine moiety can be synthesized through the iodination of a pyrimidine precursor using iodine and a suitable oxidizing agent.
Formation of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.
Coupling Reaction: The iodopyrimidine and piperidine intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The iodopyrimidine moiety can be reduced to form a deiodinated product.
Substitution: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and bases such as potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-Iodopyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific pathways involved in disease processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 1-(5-Bromopyrimidin-4-yl)piperidin-3-ol
- 1-(5-Chloropyrimidin-4-yl)piperidin-3-ol
- 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol
Comparison: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromine, chlorine, and fluorine analogs. Additionally, the iodine atom’s larger size and higher atomic number can influence the compound’s binding affinity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C9H12IN3O |
---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
1-(5-iodopyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C9H12IN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 |
InChI Key |
RTTADHUWQJHFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.